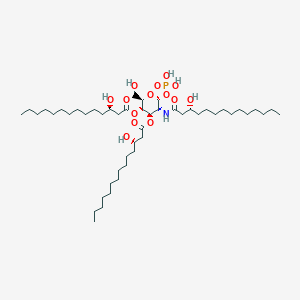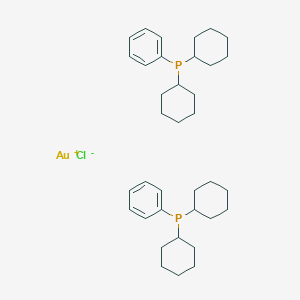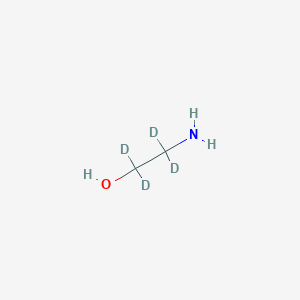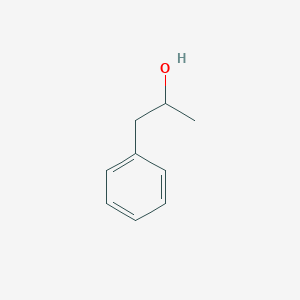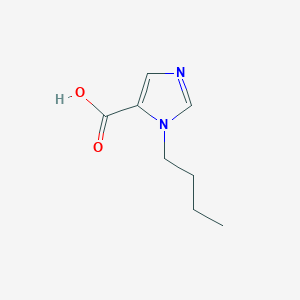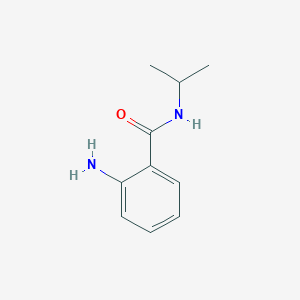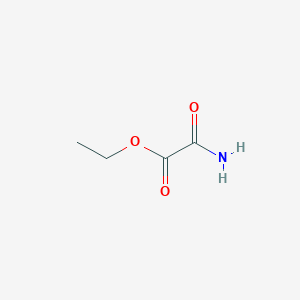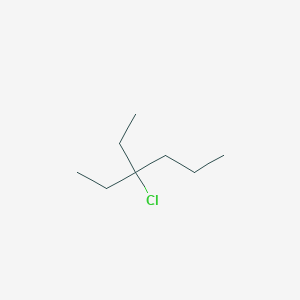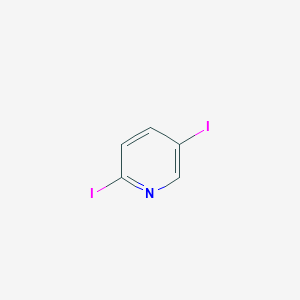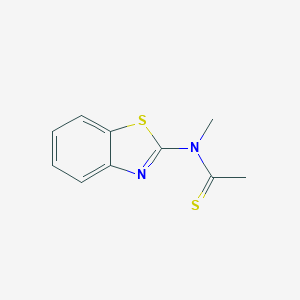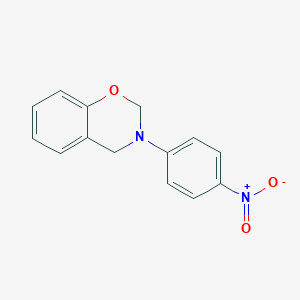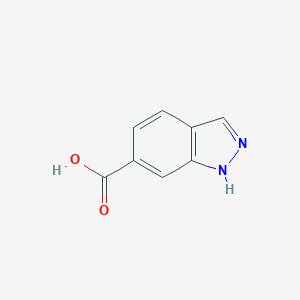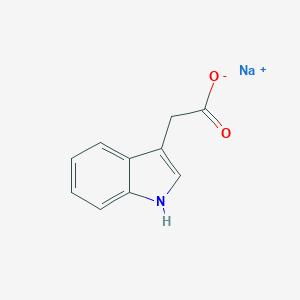
Sodium 2-(1H-indol-3-yl)acetate
Overview
Description
Mechanism of Action
Target of Action
Sodium 2-(1H-indol-3-yl)acetate, also known as Sodium Indole-3-acetate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating a broad range of potential targets. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound interacts with its targets in a way that modulates their function . This could involve binding to the active site of an enzyme, altering its activity, or interacting with a receptor to influence signal transduction pathways.
Biochemical Pathways
Indole derivatives have been shown to influence a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, some indole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in the biosynthesis of inflammatory mediators .
Pharmacokinetics
Its solubility in water, dmso, and ethanol suggests that it may be well-absorbed and could potentially reach its targets effectively.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For example, its potential anti-inflammatory activity could result in reduced production of inflammatory mediators .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, it should be stored under inert gas and conditions to avoid air and heat , suggesting that exposure to these factors could affect its stability and, consequently, its action and efficacy.
Biochemical Analysis
Biochemical Properties
Sodium 2-(1H-indol-3-yl)acetate interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of tryptophan, an essential amino acid . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways of tryptophan . It interacts with various enzymes and cofactors in these pathways, and can also affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Raddeanine can be synthesized through a stereoselective process involving the inversion of a hydroxyl group by neighboring-group participation of a urethane . The synthetic route typically involves the following steps:
- Conversion of the corresponding protoberberine to a ketal intermediate.
- Inversion of the hydroxyl group in the ketal intermediate.
- Conversion of the intermediate to Raddeanine.
Industrial Production Methods: Industrial production of Raddeanine involves the extraction and purification from Bolbostemma paniculatum. The process includes:
- Harvesting and drying the plant material.
- Extraction using solvents such as ethanol or methanol.
- Purification through chromatographic techniques to isolate Raddeanine.
Chemical Reactions Analysis
Types of Reactions: Raddeanine undergoes various chemical reactions, including:
Oxidation: Raddeanine can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Raddeanine to its reduced forms.
Substitution: Raddeanine can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced alkaloid derivatives.
Substitution: Formation of substituted alkaloid compounds with various functional groups.
Scientific Research Applications
Raddeanine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex alkaloids and other bioactive compounds.
Biology: Studied for its role in inducing apoptosis in cancer cells and its anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Comparison with Similar Compounds
Raddeanine is compared with other similar alkaloids such as:
Verticinone: Similar in structure and pharmacological properties but differs in its specific molecular targets.
Imperialine: Shares anti-inflammatory and anticancer activities but has distinct chemical reactivity.
Fritillarine: Another alkaloid with comparable therapeutic effects but unique in its synthesis and biological pathways.
Uniqueness of Raddeanine: Raddeanine stands out due to its broad spectrum of biological activities and its potential for therapeutic applications in various diseases. Its ability to induce apoptosis and its anti-inflammatory properties make it a valuable compound in medical research.
Properties
IUPAC Name |
sodium;2-(1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2.Na/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSPWCVTJRFZEL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036174 | |
| Record name | Indole-3-acetic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6505-45-9 | |
| Record name | Indole-3-acetic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-3-acetic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


